3-(Methylthio)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole
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Overview
Description
3-(Methylthio)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole is a heterocyclic compound that features a fused ring system containing both pyrazole and pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylthio)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of a hydrazine derivative with a suitable diketone or ketoester under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the temperature is maintained at reflux to ensure complete cyclization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as metal oxides or ionic liquids can be employed to facilitate the reaction and reduce the reaction time .
Chemical Reactions Analysis
Types of Reactions
3-(Methylthio)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Compounds with substituted amino or thiol groups.
Scientific Research Applications
3-(Methylthio)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals with potential anticancer, anti-inflammatory, and antimicrobial properties.
Materials Science: The compound is used in the synthesis of advanced materials with unique electronic and optical properties.
Biological Research: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 3-(Methylthio)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrole: A five-membered ring with one nitrogen atom, commonly found in natural products and pharmaceuticals.
Pyranopyrazole: A fused ring system similar to 3-(Methylthio)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole, known for its medicinal properties.
Uniqueness
This compound is unique due to its fused ring system that combines the structural features of both pyrazole and pyrrole. This fusion imparts distinct electronic and steric properties, making it a versatile scaffold for the development of novel compounds with diverse biological and chemical applications .
Properties
Molecular Formula |
C6H9N3S |
---|---|
Molecular Weight |
155.22 g/mol |
IUPAC Name |
3-methylsulfanyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole |
InChI |
InChI=1S/C6H9N3S/c1-10-6-4-2-3-7-5(4)8-9-6/h2-3H2,1H3,(H2,7,8,9) |
InChI Key |
DLGUVTYPNDCCAW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NNC2=C1CCN2 |
Origin of Product |
United States |
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